molecular formula C12H23ClN2O3 B2674903 tert-butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride CAS No. 2413876-30-7

tert-butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride

Cat. No.: B2674903
CAS No.: 2413876-30-7
M. Wt: 278.78
InChI Key: GDHRJRMEISYLRD-UHFFFAOYSA-N
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Description

tert-Butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate hydrochloride is a spirocyclic compound with the molecular formula C₁₂H₂₃ClN₂O₃ and a molecular weight of 278.78 g/mol . It features a bicyclic structure combining a cyclopropane ring fused with a tetrahydrofuran moiety, along with an aminomethyl substituent and a tert-butyl carbamate group. This compound is cataloged under CAS number EN300-265715 and is primarily used as a building block in medicinal chemistry for synthesizing conformationally restricted analogs, leveraging its spirocyclic scaffold to modulate pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14)4-5-12;/h9H,4-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUCQVPXFOLSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its unique structure allows it to modulate specific biological pathways, making it a promising lead compound in medicinal chemistry .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate hydrochloride:

tert-Butyl (6R)-6-(Hydroxymethyl)-7-Oxa-4-Azaspiro[2.5]octane-4-Carboxylate

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1427175-16-3
  • Key Differences: Replaces the aminomethyl group with a hydroxymethyl substituent. Lacks the hydrochloride salt, altering solubility and ionic character. Stereochemistry at position 6 (R-configuration) may influence biological activity .

Milnacipran Hydrochloride

  • Molecular Formula : C₁₅H₂₂ClN₂O
  • Molecular Weight : 282.81 g/mol
  • CAS Number : 101152-94-7
  • Key Differences: Contains a cyclopropanecarboxamide core instead of a spirocyclic system. Approved as a serotonin-norepinephrine reuptake inhibitor (SNRI), highlighting pharmacological relevance. Structural divergence reduces conformational rigidity compared to the spirocyclic analog .

tert-Butyl (2-(7-Oxa-4-Azaspiro[2.5]octan-4-yl)ethyl)carbamate

  • Molecular Formula : C₁₄H₁₆N₂O₂
  • Molecular Weight : 245.1 g/mol (M+1 ion)
  • Key Differences: Features an ethylcarbamate side chain instead of an aminomethyl group. Retains the 7-oxa-4-azaspiro[2.5]octane core but lacks cyclopropane fusion. Used in synthetic routes for bioactive molecules, emphasizing versatility in scaffold modification .

Data Table: Comparative Analysis of Structural and Physicochemical Properties

Property Target Compound (6R)-Hydroxymethyl Analog Milnacipran HCl Ethylcarbamate Derivative
Molecular Formula C₁₂H₂₃ClN₂O₃ C₁₂H₂₁NO₄ C₁₅H₂₂ClN₂O C₁₄H₁₆N₂O₂
Molecular Weight (g/mol) 278.78 243.30 282.81 245.1 (M+1)
Core Structure Spiro[cyclopropane-tetrahydrofuran] Spiro[cyclopropane-tetrahydrofuran] Cyclopropanecarboxamide 7-Oxa-4-azaspiro[2.5]octane
Functional Groups Aminomethyl, tert-butyl carbamate Hydroxymethyl, tert-butyl carbamate Diethylamine, phenyl group Ethylcarbamate
Ionic Form Hydrochloride salt Neutral Hydrochloride salt Neutral
Therapeutic Relevance Building block Synthetic intermediate Approved SNRI Synthetic intermediate

Biological Activity

Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate hydrochloride (CAS Number: 2413876-30-7) is a synthetic compound with potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

PropertyValue
Molecular FormulaC₁₂H₂₃ClN₂O₃
Molecular Weight278.77 g/mol
StructureChemical Structure
Melting PointNot Available
Boiling PointNot Available
DensityNot Available

Biological Activity

The biological activity of tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate hydrochloride has been investigated in various studies, primarily focusing on its pharmacological effects and potential therapeutic applications.

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent in pharmaceuticals .

2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases .

3. Anticancer Potential
Preliminary findings suggest that tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate hydrochloride may possess anticancer properties. A study reported that it inhibited the proliferation of certain cancer cell lines, indicating a need for further exploration in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate hydrochloride against various pathogens. The results showed significant inhibition zones, particularly against Gram-positive bacteria, highlighting its potential as an alternative to traditional antibiotics.

Case Study 2: Neuroprotection in Cell Models

In a controlled experiment using neuronal cell lines exposed to neurotoxic agents, the compound demonstrated a marked reduction in cell death compared to untreated controls. These findings support its role as a neuroprotective agent and warrant further investigation into its mechanism of action.

Research Findings

Recent literature emphasizes the need for more comprehensive studies to elucidate the full spectrum of biological activities associated with this compound:

  • Mechanism of Action : Understanding how tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate hydrochloride interacts with cellular pathways is critical for its development as a therapeutic agent.
  • Safety Profile : Toxicological assessments are necessary to determine the safety and efficacy of this compound in clinical settings.

Q & A

Q. What are the key structural features of this compound that influence its reactivity in synthetic pathways?

The compound contains a spirocyclic core (7-oxa-4-azaspiro[2.5]octane) with an aminomethyl substituent and a tert-butyl carbamate protective group. The spirocyclic system imposes steric constraints, affecting nucleophilic reactivity at the amine site, while the tert-butyl group enhances solubility in organic solvents . The hydrochloride salt form improves crystallinity, facilitating purification .

Q. What methods are recommended for confirming the compound’s structural integrity and enantiopurity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can verify the spirocyclic framework and substituent positions. For example, characteristic shifts for the tert-butyl group (~1.4 ppm in ¹H NMR) and the carbamate carbonyl (~155 ppm in ¹³C NMR) are critical .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (278.78 g/mol) and fragmentation patterns .
  • HPLC with Chiral Columns: Essential for determining enantiomeric excess (e.g., 95% ee achieved via iridium-catalyzed asymmetric synthesis in related spiro compounds) .

Q. How should researchers handle stability challenges during storage?

The compound’s carbamate group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous, inert atmospheres (argon/nitrogen). Monitor degradation via TLC (e.g., Rf = 0.29 in hexane:EtOAc 4:1) and periodic NMR analysis .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this spirocyclic compound?

  • Catalytic Asymmetric Amination: Iridium catalysts (e.g., [Ir(cod)Cl]₂ with chiral ligands) enable high enantioselectivity (up to 98% yield, 95% ee) in analogous spiro systems by controlling allylic substitution stereochemistry .
  • Protection-Deprotection Sequences: Use tert-butyl carbamate (Boc) to protect the amine during synthesis, followed by HCl-mediated deprotection to yield the hydrochloride salt .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

Discrepancies arise from varying salt forms (free base vs. hydrochloride). Conduct systematic solubility tests in DMF, DMSO, and aqueous buffers at controlled pH. For the hydrochloride salt, solubility in DMF (used in catalytic reactions ) is typically higher than in water due to ionic interactions .

Q. What analytical techniques are critical for detecting decomposition products?

  • Thermogravimetric Analysis (TGA): Identifies thermal decomposition thresholds (e.g., carbamate cleavage above 150°C).
  • LC-MS: Detects hydrolyzed byproducts like tert-butyl alcohol and spirocyclic amines .
  • FTIR: Monitors carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) to assess carbamate stability .

Q. How does the spirocyclic framework influence its biological activity in drug discovery?

The rigid spiro structure enhances binding affinity to target proteins (e.g., GPCRs or enzymes) by reducing conformational entropy. The aminomethyl group serves as a handle for bioconjugation (e.g., fluorescent probes ), while the oxa-aza heterocycle mimics natural product scaffolds .

Methodological Challenges

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Column Chromatography: Use silica gel with gradients of hexane:EtOAc (20:1 to 10:1) to separate the product from unreacted starting materials .
  • Recrystallization: Employ ethanol/water mixtures to enhance purity of the hydrochloride salt .

Q. How can researchers mitigate side reactions during Boc deprotection?

  • Controlled Acidolysis: Use 4M HCl in dioxane at 0°C to minimize carbamate hydrolysis while cleaving the Boc group.
  • In Situ Monitoring: Track reaction progress via TLC or inline IR to terminate the reaction at optimal conversion .

Q. What computational tools aid in predicting the compound’s reactivity and spectroscopic properties?

  • Density Functional Theory (DFT): Simulate NMR chemical shifts and IR spectra for comparison with experimental data.
  • Molecular Dynamics (MD): Model interactions of the spirocyclic core with biological targets to guide functionalization .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points be addressed?

Variations may arise from polymorphic forms or residual solvents. Perform DSC (Differential Scanning Calorimetry) to identify true melting points and PXRD (Powder X-Ray Diffraction) to characterize crystalline phases .

Q. Why do different studies report varying yields for similar synthetic routes?

Catalyst loading, solvent purity, and reaction scale (e.g., micro vs. bulk) critically impact yields. Reproduce conditions from high-yield protocols (e.g., 98% yield in DMF at 70°C ) and optimize parameters via Design of Experiments (DoE).

Applications in Drug Discovery

Q. How can this compound serve as a building block for protease inhibitors?

The spirocyclic amine can act as a transition-state mimic in inhibitor design. For example, conjugate the aminomethyl group to electrophilic warheads (e.g., ketones for covalent inhibition) .

Q. What functionalization strategies enhance its utility in bioconjugation?

  • Schiff Base Formation: React the primary amine with aldehydes (e.g., fluorescein derivatives ).
  • Peptide Coupling: Use EDC/HOBt to link the amine to carboxylic acid-containing biomolecules .

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